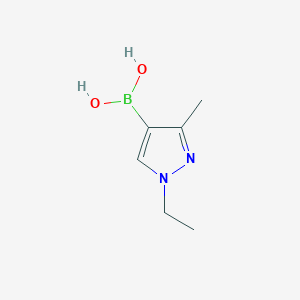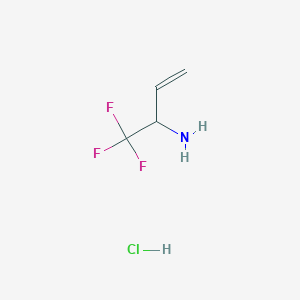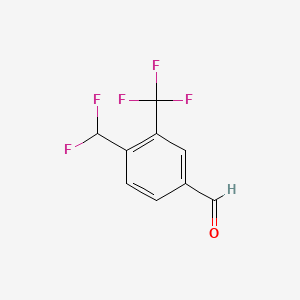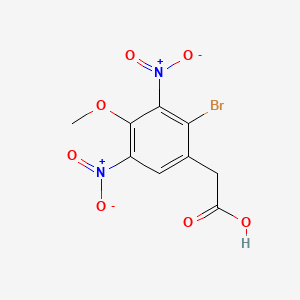
4-Bromo-2,3-difluoro-5-nitrobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2,3-difluoro-5-nitrobenzaldehyde is an aromatic compound with the molecular formula C7H2BrF2NO3 It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,3-difluoro-5-nitrobenzaldehyde typically involves multi-step organic reactions. One common method starts with the nitration of 2,3-difluorobenzaldehyde, followed by bromination. The reaction conditions often require the use of concentrated nitric acid and sulfuric acid for nitration, and bromine or N-bromosuccinimide (NBS) for bromination. The reactions are usually carried out under controlled temperatures to ensure the desired substitution pattern on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,3-difluoro-5-nitrobenzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and nitro groups can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Products with different functional groups replacing bromine or nitro groups.
Reduction: 4-Bromo-2,3-difluoro-5-aminobenzaldehyde.
Oxidation: 4-Bromo-2,3-difluoro-5-nitrobenzoic acid.
Scientific Research Applications
4-Bromo-2,3-difluoro-5-nitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2,3-difluoro-5-nitrobenzaldehyde depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2,3-difluorobenzaldehyde
- 4-Bromo-2,5-difluorobenzaldehyde
- 4-Bromo-3,5-difluorobenzaldehyde
Uniqueness
4-Bromo-2,3-difluoro-5-nitrobenzaldehyde is unique due to the presence of both nitro and aldehyde groups, which confer distinct reactivity and potential for diverse chemical transformations. The combination of bromine and fluorine atoms further enhances its chemical versatility and makes it a valuable compound for various synthetic applications.
Properties
Molecular Formula |
C7H2BrF2NO3 |
|---|---|
Molecular Weight |
266.00 g/mol |
IUPAC Name |
4-bromo-2,3-difluoro-5-nitrobenzaldehyde |
InChI |
InChI=1S/C7H2BrF2NO3/c8-5-4(11(13)14)1-3(2-12)6(9)7(5)10/h1-2H |
InChI Key |
RXNTZEWEJAEYDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])Br)F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[4-(Dihydroxyboranyl)phenyl]methyl}guanidine; 2,2,2-trifluoroacetic acid](/img/structure/B13471350.png)
![3-Amino-6-methylfuro[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13471354.png)




![3-Aminofuro[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13471379.png)



![Sodium 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate](/img/structure/B13471415.png)



